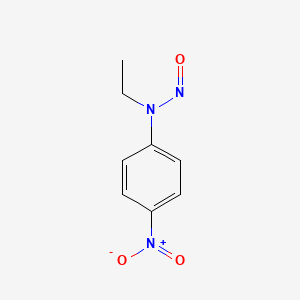

N-Ethyl-N-(4-nitrophenyl)nitrous amide

Description

Properties

CAS No. |

945-81-3 |

|---|---|

Molecular Formula |

C8H9N3O3 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

N-ethyl-N-(4-nitrophenyl)nitrous amide |

InChI |

InChI=1S/C8H9N3O3/c1-2-10(9-12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3 |

InChI Key |

SBWNRAWQTOBKAD-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=C(C=C1)[N+](=O)[O-])N=O |

Canonical SMILES |

CCN(C1=CC=C(C=C1)[N+](=O)[O-])N=O |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl N 4 Nitrophenyl Nitrous Amide and Analogues

Direct N-Nitrosation Strategies for Substituted Anilines

Direct N-nitrosation involves the introduction of a nitroso (-N=O) group onto the nitrogen atom of a secondary amine. For N-Ethyl-N-(4-nitrophenyl)nitrous amide, the precursor is N-ethyl-4-nitroaniline. The effectiveness of this transformation is highly dependent on the choice of nitrosating agent and the reaction conditions.

The most conventional method for N-nitrosation is the use of nitrous acid (HNO₂), typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). schenautomacao.com.brresearchgate.net The reaction involves the electrophilic attack of a nitrosating species, derived from nitrous acid, on the lone pair of electrons of the secondary amine. wikipedia.org

The pH of the reaction medium is a critical parameter influencing the rate and yield of nitrosation. usp.org The process is significantly enhanced under acidic conditions, generally between pH 3 and 5, which facilitate the formation of the active nitrosating agent, the nitrosonium ion (NO⁺). usp.orgnih.gov However, at very low pH, the reaction rate can decrease because the amine precursor becomes protonated, reducing its nucleophilicity. nih.gov Conversely, at a pH above 7, the concentration of the active nitrosating species is significantly reduced, thus minimizing the risk of nitrosation. usp.org The optimal pH for nitrosation represents a balance between the formation of the active nitrosating agent and the availability of the unprotonated amine. nih.gov

Table 1: Influence of pH on Nitrous Acid-Mediated N-Nitrosation

| pH Range | Reactivity/Risk Level | Rationale |

|---|---|---|

| < 3 | Moderate | Amine precursor is protonated, reducing its nucleophilicity. nih.gov |

| 3 - 5 | High | Optimal for the formation of the active nitrosating species (e.g., NO⁺). usp.org |

| > 7 | Low | Low concentration of active nitrosating agents. usp.org |

Beyond nitrous acid, a variety of other nitrosating reagents have been developed to achieve N-nitrosation under different, often milder, conditions. researchgate.net

Alkyl Nitrites: Reagents such as tert-butyl nitrite (TBN) have emerged as highly effective for the N-nitrosation of secondary amines, including N-alkyl anilines. schenautomacao.com.brrsc.orgsemanticscholar.org TBN offers significant advantages, including the ability to perform the reaction under solvent-free, metal-free, and acid-free conditions, which simplifies the isolation procedure and often leads to excellent yields. rsc.orgsemanticscholar.org Studies have shown that aprotic solvents can lead to faster conversions compared to protic solvents, and solvent-free conditions can result in quantitative yields. cardiff.ac.uk The reactivity order for nitrosation by alkyl nitrites in acidic acetonitrile (B52724) has been found to be HNO₂ > tert-butyl nitrite > iso-propyl nitrite > iso-pentyl nitrite. rsc.org

Nitrogen Oxides: Gaseous dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are potent nitrosating agents capable of rapidly nitrosating amines in both aqueous and organic solvents. nih.govnih.gov These reactions can proceed efficiently even under neutral and alkaline conditions (pH 6-14), a stark contrast to the acidic requirement for nitrous acid. nih.gov The reactions are typically very fast, with significant yields of N-nitrosamine forming in seconds. nih.gov

Other nitrosating agents include nitrosyl halides (e.g., NOCl), nitrosonium tetrafluoroborate (B81430) (NOBF₄), and N-methyl-N-nitroso-p-toluenesulfonamide (MNTS). researchgate.netnih.gov

Table 2: Comparison of Common Nitrosating Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Nitrous Acid (NaNO₂/Acid) | Aqueous, acidic (pH 3-5) | Inexpensive, readily available. schenautomacao.com.br | Requires harsh acidic conditions, potential for side reactions. cardiff.ac.uk |

| tert-Butyl Nitrite (TBN) | Solvent-free or organic solvent, acid-free | Mild conditions, high yields, easy workup. schenautomacao.com.brrsc.org | More expensive than NaNO₂. |

| Nitrogen Oxides (N₂O₃, N₂O₄) | Aqueous or organic, neutral to alkaline | Very fast reaction, effective in a wide pH range. nih.gov | Reagents are toxic gases, requiring special handling. |

| p-TSA/NaNO₂ | Heterogeneous, mild | Mild conditions, effective for secondary amines. researchgate.net | Heterogeneous system may require efficient mixing. |

While direct nitrosation targets the formation of the N-nitroso group, related pathways can lead to nitrated analogues. For instance, the direct nitration of N-alkyl anilines often leads to tarry oxidation products and inconsistent regioselectivity. researchgate.net However, methods have been developed for the regioselective ring nitration of N-alkyl anilines using tert-butyl nitrite, which can yield N-nitroso N-alkyl nitroanilines. researchgate.net

Furthermore, N-nitroso anilines themselves can serve as a source of the nitro group for the nitration of N-alkyl anilines in the presence of dioxygen, avoiding the need for protecting the amine group. researchgate.net In a different transformation, N-nitrosamines can be oxidized to their corresponding N-nitramines using strong oxidizing agents like peroxytrifluoroacetic acid. nih.gov Another example is the reaction of secondary amines with diacetoxyiodobenzene (B1259982) and a nitrite anion, which results in the formation of N-nitroamines, with N-nitrosoamines as by-products. researchgate.net

Functional Group Transformations Leading to this compound Scaffolds

An alternative to direct nitrosation of the final precursor is the synthesis of the target scaffold through the transformation of other functional groups. This can involve introducing the nitroso group to a molecule that is later modified or transferring a nitroso group from a donor molecule.

One such strategy is transnitrosation , where a nitroso group is transferred from an N-nitrosamide to a secondary amine. organic-chemistry.org Reagents like N-nitrososulfonamides have been developed for this purpose, offering high functional group tolerance under mild conditions. organic-chemistry.org This allows for the nitrosation of substrates that might be sensitive to oxidation or other harsh conditions associated with traditional nitrosating agents. organic-chemistry.org Photochemical methods have also been explored for transnitrosation reactions, for example, transferring a nitroso functionality from N-nitrosodiphenylamine to another amine under photochemical conditions. cardiff.ac.uk

Optimization of Reaction Conditions and Yield for N-Nitrosamide Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-nitrosamides while minimizing side reactions. Key factors include the choice of solvent, temperature, and the specific nitrosating agent.

For nitrosations using tert-butyl nitrite, studies have shown that aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are often preferred. researchgate.net Solvent-free conditions have also proven highly effective, sometimes providing quantitative yields. cardiff.ac.uk These reactions are typically carried out at room temperature. researchgate.net

When using nitrous acid, careful control of pH is paramount to balance the reactivity of the nitrosating agent and the nucleophilicity of the amine. nih.gov For less reactive secondary amides, alkyl nitrites can be effective at room temperature. researchgate.net

The choice of reagent can also be optimized for chemoselectivity. For instance, using a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite in dichloromethane allows the nitrosonium ion to selectively attack the nitrogen of a secondary amine, even in the presence of other potentially reactive functional groups on an aromatic ring. researchgate.net Continuous flow reaction methodologies have also been explored, using TBN as the nitrosating agent, which offers advantages in safety, control, and scalability. schenautomacao.com.br

Table 3: Optimization Parameters for N-Nitrosamide Synthesis

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Solvent | Aprotic (e.g., DCM) vs. Protic | Aprotic solvents often lead to faster conversions with TBN. cardiff.ac.uk |

| Solvent-free | Can provide quantitative yields and simplifies workup. cardiff.ac.uk | |

| pH | Acidic (3-5) for HNO₂ | Maximizes concentration of active nitrosating species. usp.org |

| Neutral/Alkaline for N₂O₃/N₂O₄ | These reagents are effective across a wide pH range. nih.gov | |

| Temperature | Room Temperature | Often sufficient for reactive amines and mild reagents like TBN. researchgate.net |

| 0-5 °C for HNO₂ | Controls the exothermic reaction and stability of nitrous acid. researchgate.net | |

| Reagent Choice | tert-Butyl Nitrite (TBN) | Ideal for mild, acid-free conditions and sensitive substrates. rsc.org |

Mechanistic Elucidation of N Ethyl N 4 Nitrophenyl Nitrous Amide Reactivity

Reaction Kinetics and Thermodynamic Considerations in N-Nitrosamide Transformations

The kinetics of N-nitrosamide transformations are complex and highly dependent on the reaction conditions, particularly pH. nih.govresearchgate.net Studies on related N-nitroso compounds have shown that nitrosation reactions can be subject to primary solvent isotope effects and general base catalysis, indicating that proton transfer is a slow, rate-determining step in certain mechanisms. rsc.org For instance, kinetic investigations into the nitrosation of various amides and related compounds have revealed that the characteristics of this proton transfer and the substrate's reactivity are intrinsically linked to the substrate's nature. rsc.org

The thermodynamic stability of N-nitrosamides is considerably lower than that of N-nitrosamines. usp.org This inherent instability drives their decomposition, often leading to the formation of highly reactive intermediates. wikipedia.org The decomposition can proceed through several pathways, each with its own kinetic and thermodynamic profile. The specific pathway taken is influenced by the substituents on the amide nitrogen and the surrounding chemical environment.

| Compound Class | General Stability | Key Reactivity Feature | Ref |

| N-Nitrosamides | Generally unstable | Susceptible to decomposition, direct-acting mutagens | usp.org |

| N-Nitrosamines | Relatively stable | Require metabolic activation for reactivity | usp.org |

Regioselectivity and Stereochemical Aspects of N-Ethyl-N-(4-nitrophenyl)nitrous Amide Reactions

The regioselectivity and stereochemistry of reactions involving N-nitrosamides are dictated by the molecule's electronic and steric properties. The planar nature of the CαCαNNO moiety and hindered rotation around the N-N bond are key structural features influencing these aspects. nih.gov

A significant feature of N-nitrosamides is the restricted rotation around the nitrogen-nitrogen (N-N) bond, which possesses considerable double-bond character due to resonance. researchgate.netcdnsciencepub.com This restricted rotation gives rise to the existence of syn (Z) and anti (E) isomers, also known as rotamers. acanthusresearch.comresearchgate.net These isomers can often be distinguished by analytical methods like NMR spectroscopy, as the different spatial arrangements of the substituents relative to the N=O group lead to distinct chemical shifts. acanthusresearch.comcdnsciencepub.com

The energy barrier to rotation about the N-N bond in N-nitrosamines has been determined to be in the range of 23–29 kcal/mol, depending on the molecular structure and solvent. researchgate.netcdnsciencepub.com This substantial barrier is a result of the interaction between the lone pair of electrons on the amine nitrogen and the π-electrons of the N=O group. researchgate.net The relative stability and ratio of the syn and anti isomers can be influenced by temperature and the steric and electronic nature of the substituents. cdnsciencepub.comnih.gov For asymmetrical N-nitrosamines, one isomer may be more prevalent, and the ratio can change with temperature. nih.gov

| Parameter | Value Range | Influencing Factors | Ref |

| N-N Rotational Barrier | 23-29 kcal/mol | Molecular structure, solvent | researchgate.netcdnsciencepub.com |

The substituents on the N-nitrosamide framework play a crucial role in determining the molecule's reactivity profile. Electron-withdrawing groups, such as the 4-nitrophenyl group in this compound, significantly influence the electronic distribution within the molecule.

The presence of an electron-withdrawing group attached to the nitrogen atom generally increases the reactivity of the N-nitrosamide. nih.govacs.org This effect can make the energetics of certain reaction mechanisms, such as α-hydroxylation in related nitrosamines, less favorable while potentially promoting other decomposition pathways. nih.gov For instance, N-nitrosamides with electron-withdrawing functional groups adjacent to the N-N=O group can undergo specific reactions, such as the formation of diazonium salts in the presence of a base. acs.org The electronic effects of substituents alter the electrophilicity and stability of the molecule and any intermediates formed during a reaction. nih.gov

Interactions of this compound with Other Chemical Entities

The reactivity of N-nitrosamides allows them to interact with a variety of other chemical entities. They can act as electrophiles, being susceptible to nucleophilic attack. For example, the denitrosation of nitrosamines in acidic conditions can be accelerated by the addition of nucleophiles. nih.gov

N-nitrosamides can also react with organometallic reagents. N-nitrosamines have been shown to react with organolithium and Grignard reagents at the nitroso-nitrogen. nih.govacs.org Furthermore, they can react with electrophiles at the oxygen atom to form O-substituted hydroxydiazenium salts. nih.gov The presence of electron-withdrawing groups on the N-nitrosamide can activate it towards certain reactions, such as the formation of diazonium salts under basic conditions. nih.gov The interaction with reducing agents is also a significant aspect of their chemistry. Various reducing agents, from zinc dust to sodium dithionite, have been shown to react with N-nitroso compounds, often leading to the corresponding hydrazine (B178648) or the parent amine. nih.govnih.gov

Advanced Spectroscopic Characterization of N Ethyl N 4 Nitrophenyl Nitrous Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-Ethyl-N-(4-nitrophenyl)nitrous amide, NMR analysis reveals not only the static connectivity of atoms but also dynamic processes such as hindered rotation around the N-N bond, which gives rise to E/Z isomerism. nih.govnih.gov This phenomenon results in the observation of two distinct sets of signals for the ethyl and nitrophenyl groups in the NMR spectra, corresponding to the two geometric isomers. bohrium.comresearchgate.netresearchgate.net

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the ethyl and the 4-nitrophenyl moieties. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH₂) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The 4-nitrophenyl group, a para-substituted aromatic system, is expected to exhibit a pair of doublets in the aromatic region of the spectrum, characteristic of an AA'BB' spin system.

Due to the restricted rotation around the N-N bond, two distinct isomers (E and Z) are likely to be present in solution, leading to a doubling of the expected signals. nih.govnih.gov The relative integration of these paired signals can provide information about the equilibrium ratio of the two isomers. The chemical shifts are influenced by the anisotropic effect of the nitroso group, causing the signals for the syn and anti conformers to appear at different frequencies.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on spectral databases and analysis of analogous structures.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isomer 1 (e.g., Z-isomer) | |||

| CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.2 |

| CH₂ (Ethyl) | ~3.9 - 4.2 | Quartet (q) | ~7.2 |

| H-2, H-6 (Aromatic) | ~7.6 - 7.8 | Doublet (d) | ~9.0 |

| H-3, H-5 (Aromatic) | ~8.2 - 8.4 | Doublet (d) | ~9.0 |

| Isomer 2 (e.g., E-isomer) | |||

| CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet (t) | ~7.2 |

| CH₂ (Ethyl) | ~3.7 - 4.0 | Quartet (q) | ~7.2 |

| H-2, H-6 (Aromatic) | ~7.5 - 7.7 | Doublet (d) | ~9.0 |

| H-3, H-5 (Aromatic) | ~8.1 - 8.3 | Doublet (d) | ~9.0 |

Carbon-¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. Eight distinct carbon signals are expected for this compound. Similar to the ¹H NMR, the presence of E/Z isomers would lead to the appearance of up to sixteen signals in total, with pairs of signals corresponding to the individual carbons of each isomer. nih.govresearchgate.net The chemical shifts of the aromatic carbons are significantly affected by the strong electron-withdrawing nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral databases and analysis of analogous structures.

| Assignment | Predicted Chemical Shift (δ, ppm) - Isomer 1 | Predicted Chemical Shift (δ, ppm) - Isomer 2 |

| CH₃ (Ethyl) | ~12 - 14 | ~11 - 13 |

| CH₂ (Ethyl) | ~45 - 48 | ~48 - 51 |

| C-1 (Aromatic, C-N) | ~145 - 148 | ~146 - 149 |

| C-2, C-6 (Aromatic) | ~123 - 126 | ~124 - 127 |

| C-3, C-5 (Aromatic) | ~125 - 128 | ~126 - 129 |

| C-4 (Aromatic, C-NO₂) | ~148 - 151 | ~149 - 152 |

Nitrogen (¹⁴N and ¹⁵N) NMR Investigations

Nitrogen NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the molecule. There are three chemically distinct nitrogen atoms in this compound: the nitro group nitrogen, the ethyl-substituted amine nitrogen, and the nitroso group nitrogen.

While ¹⁴N NMR is possible, its utility is often limited by significant signal broadening due to the quadrupolar nature of the ¹⁴N nucleus. huji.ac.ilnorthwestern.edu In contrast, ¹⁵N NMR, which involves a spin-½ nucleus, provides much sharper signals, although it suffers from low natural abundance (0.37%) and a low gyromagnetic ratio, often necessitating isotopic enrichment or specialized pulse sequences for detection. huji.ac.ilwikipedia.org The chemical shifts in ¹⁵N NMR are highly sensitive to the oxidation state and bonding environment of the nitrogen atom.

Table 3: Expected ¹⁵N NMR Chemical Shift Ranges for this compound Ranges are based on typical values for the respective functional groups, referenced to liquid NH₃.

| Nitrogen Atom | Functional Group | Expected Chemical Shift Range (δ, ppm) |

| N (Nitro) | Ar-N O₂ | +355 to +395 |

| N (Amine) | Ar-N (Et)(NO) | +150 to +200 |

| N (Nitroso) | -N-N =O | +540 to +570 |

Mass Spectrometry (MS) Applications for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated monoisotopic mass, based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), serves as a definitive confirmation of the compound's chemical formula. missouri.edu

Table 4: Molecular Formula and Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₈H₉N₃O₃ |

| Calculated Monoisotopic Mass | 195.06439 g/mol |

| M+H⁺ (Protonated) | 196.07222 g/mol |

Source: PubChem CID 14548905, mass calculated based on isotopic masses. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. In this technique, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information.

For N-nitrosamines, a primary and highly diagnostic fragmentation pathway is the loss of the nitroso radical (•NO), corresponding to a neutral loss of 30 Da. researchgate.netnih.gov Other expected fragmentations include cleavage of the ethyl group and cleavages associated with the nitrophenyl ring. These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification in complex mixtures.

Table 5: Plausible MS/MS Fragmentation of this compound ([C₈H₉N₃O₃+H]⁺)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 196.07 | •NO | 166.07 | [C₈H₁₀N₂O₂]⁺ |

| 196.07 | C₂H₄ (Ethene) | 168.05 | [C₆H₆N₃O₃]⁺ |

| 166.07 | C₂H₅• (Ethyl radical) | 137.03 | [C₆H₅N₂O₂]⁺ |

| 166.07 | NO₂• | 120.08 | [C₈H₁₀N]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

A detailed analysis of the infrared (IR) and Raman spectra of this compound would provide critical insights into its molecular structure by identifying the vibrational modes of its constituent functional groups. This analysis would involve the assignment of characteristic absorption and scattering bands to specific bond vibrations and bending modes.

Key functional groups expected to produce distinct signals include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations.

Nitrosamine (B1359907) Group (N-N=O): Characteristic stretching frequencies for the N-N and N=O bonds.

Aromatic Ring (C-H, C=C): Aromatic C-H stretching and bending vibrations, as well as C=C ring stretching modes.

Ethyl Group (C-H, C-C): Aliphatic C-H stretching and bending vibrations.

Without experimental spectra, a data table of vibrational frequencies and their assignments cannot be compiled.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within the solid state of a compound. This technique would yield crucial information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

A crystallographic study would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The parameters of the repeating unit of the crystal structure.

Atomic Coordinates: The exact position of each atom within the unit cell.

Conformation: The spatial orientation of the ethyl, nitro, and nitrosamine groups relative to the phenyl ring.

Intermolecular Interactions: The presence of any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing.

In the absence of a published crystal structure, a data table summarizing these crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Investigations of N Ethyl N 4 Nitrophenyl Nitrous Amide

Quantum Mechanical (QM) Studies of Electronic Structure and Bonding

Currently, there are no specific QM studies published that detail the electronic structure and bonding characteristics of N-Ethyl-N-(4-nitrophenyl)nitrous amide. Such research would typically involve the application of methods like Hartree-Fock (HF) or post-HF methods to elucidate orbital interactions, charge distribution, and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) Calculations for Geometries and Energetics

Detailed DFT calculations for the geometry optimization and energetic profile of this compound have not been reported. DFT studies are a cornerstone of modern computational chemistry, providing accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties. In the absence of such studies, a quantitative analysis of the molecule's stability and preferred three-dimensional structure is not possible.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of published research employing MD simulations to investigate the conformational landscape and intermolecular interactions of this compound. MD simulations are essential for understanding the dynamic behavior of molecules in different environments, such as in solution, and for exploring the various shapes a molecule can adopt and how it interacts with its surroundings.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While computational methods are frequently used to predict spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) to aid in the characterization of compounds, no such predictive studies for this compound, or their validation against experimental data, are available in the literature.

Analytical Methodologies for N Ethyl N 4 Nitrophenyl Nitrous Amide in Complex Matrices

Chromatographic Separation Techniques for N-Nitrosamides

Chromatography is the cornerstone of analyzing N-nitrosamides, providing the necessary separation from interfering components within a sample matrix. The choice between gas and liquid chromatography is often dictated by the specific properties of the analyte, such as volatility and thermal stability. nih.gov

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile N-nitrosamides. ijpsjournal.com However, its application to thermally labile compounds can be challenging, as some N-nitrosamides may degrade in the hot GC injection port. nih.govresearchgate.net To overcome potential interference from co-extracted matrix components, highly selective detectors are employed. epa.gov

Common selective detectors for N-nitrosamide analysis include:

Nitrogen-Phosphorus Detector (NPD) : This detector offers high sensitivity and selectivity for nitrogen-containing compounds. It operates by measuring the increase in current produced when nitrogen or phosphorus compounds are combusted on an alkali metal bead surface. nih.govepa.gov

Thermal Energy Analyzer (TEA) : Considered one of the most selective detectors for N-nitroso compounds, the TEA detector works by pyrolyzing the nitrosamines to release a nitric oxide (NO) radical. epa.govkirj.ee This radical then reacts with ozone to produce electronically excited nitrogen dioxide, which emits light upon returning to its ground state. The emitted light is measured by a photomultiplier tube, providing a highly specific signal for N-nitroso compounds.

Nitrogen Chemiluminescence Detector (NCD) : In an NCD, nitrogen compounds are combusted at high temperatures to form nitric oxide (NO). The NO then reacts with ozone to produce excited nitrogen dioxide, which emits light as it decays. The NCD is highly specific and is not subject to the quenching effects that can be observed with other nitrogen-specific detectors. researchgate.net

Reductive Hall Electrolytic Conductivity Detector (HECD) : This detector can be used for nitrosamine (B1359907) analysis and offers good selectivity. epa.gov

Table 1: Comparison of Selective GC Detectors for N-Nitrosamide Analysis

| Detector | Principle of Operation | Selectivity | Key Advantages |

| Nitrogen-Phosphorus Detector (NPD) | Thermionic emission from an alkali bead | High for nitrogen and phosphorus compounds | High sensitivity, cost-effective |

| Thermal Energy Analyzer (TEA) | Pyrolysis to NO, followed by chemiluminescence with O₃ | Extremely high for N-nitroso compounds | Highest available selectivity, minimizes false positives |

| Nitrogen Chemiluminescence Detector (NCD) | Combustion to NO, followed by chemiluminescence with O₃ | High for nitrogen compounds | High specificity, not prone to quenching |

| Hall Electrolytic Conductivity Detector (HECD) | Catalytic reduction to ammonia, detected by conductivity | High for nitrogen, sulfur, and halogen compounds | Good selectivity, robust |

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is often the preferred method for N-nitrosamides that are non-volatile or thermally unstable. nih.govlcms.cz LC-based methods offer a significant advantage as they operate at ambient temperatures, thus preventing the thermal degradation of sensitive analytes. lcms.cz

Developing a robust LC method involves several critical steps:

Column Selection : The choice of stationary phase is crucial for achieving adequate separation. Reversed-phase columns, such as C18, are widely used. lcms.cz For separating highly polar nitrosamines that exhibit poor retention on traditional C18 phases, alternative chemistries like pentafluorophenyl (PFP) or aqueous C18 (AQ-C18) columns can provide enhanced retention and selectivity. aurigeneservices.comglsciences.com

Mobile Phase Optimization : The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as formic acid, is optimized to achieve the best resolution and peak shape. lcms.czrsc.org The pH of the mobile phase can also be adjusted to control the ionization state of analytes and improve separation. aurigeneservices.com

Minimizing Matrix Effects : A significant challenge in LC method development is overcoming matrix suppression or enhancement, where co-eluting compounds from the sample matrix interfere with the analyte's ionization in the mass spectrometer source. lcms.cz Effective chromatographic separation that resolves the target analyte from the bulk of the matrix components is essential. lcms.cznih.gov

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the reliable identification and precise quantification of trace-level contaminants like N-Ethyl-N-(4-nitrophenyl)nitrous amide.

GC-MS and LC-MS/MS for Trace Analysis

The coupling of chromatography with mass spectrometry (MS) is the definitive approach for trace analysis of N-nitrosamides. aurigeneservices.com Tandem mass spectrometry (MS/MS) is considered the "gold standard" due to its exceptional sensitivity and selectivity. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile nitrosamides, GC-MS provides robust and reliable quantification. nih.gov When operated in tandem (GC-MS/MS), it can achieve the low limits of detection required by regulatory bodies. restek.comnih.gov The use of Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and matrix interferences. nih.govedqm.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is the most widely used technique for the analysis of a broad range of nitrosamines, including those that are not amenable to GC. lcms.cz LC-MS/MS offers high sensitivity and specificity, enabling quantification at the nanogram-per-milliliter (ng/mL) or parts-per-billion (ppb) level. nih.gov Different ionization sources can be employed, with Atmospheric Pressure Chemical Ionization (APCI) often being suitable for smaller, less polar nitrosamines and Electrospray Ionization (ESI) being effective for a wider range of compounds. lcms.cznih.gov High-Resolution Mass Spectrometry (HRMS) coupled with LC provides an alternative to tandem MS, offering excellent selectivity through its ability to measure mass with very high accuracy, which helps to differentiate analytes from interferences. rsc.orgsepscience.com

Table 2: Reported Detection Limits for Nitrosamines using Hyphenated Techniques

| Technique | Analyte(s) | Limit of Detection (LOD) | Matrix | Reference |

| GC-MS/MS | NDMA, NDEA, NEIPA, NDIPA | 0.02 - 0.03 ppm | Valsartan | nih.gov |

| LC-HRMS | Nine N-nitrosamines | 0.4 - 12 ng/L | Water | lcms.czrsc.org |

| GC-MS (PCI) | NDEA, NPIP, NDBA | 0.01 ppb | Smoked Meat | kirj.ee |

| HPLC-PCUV | Eight N-nitrosamines | 4 - 28 ng/L | Water | nih.gov |

Integration of Thermal Analysis with Mass Spectrometry

The integration of thermal analysis techniques, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), with mass spectrometry provides valuable information on the thermal stability and decomposition of energetic materials like nitro compounds. researchgate.net In a TGA-MS system, the sample is heated in a controlled atmosphere on a microbalance, and the evolved gases are transferred directly to the ion source of a mass spectrometer.

This hyphenated approach allows for:

Determination of Decomposition Temperatures : TGA identifies the temperatures at which the compound degrades. researchgate.net

Identification of Gaseous Byproducts : The coupled mass spectrometer identifies the chemical composition of the gases evolved during decomposition in real-time. researchgate.net For a compound like this compound, this could include the release of nitrogen oxides (NO, NO₂, N₂O), carbon oxides (CO, CO₂), and other fragments. researchgate.net

While thermal reactions can sometimes occur unintentionally in the inlet of a standard mass spectrometer, leading to analytical challenges, controlled thermal analysis-MS is a powerful tool for characterizing the thermal properties of a compound. thieme-connect.de

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical prerequisite for successful trace analysis, aiming to isolate the target analyte from the matrix, concentrate it, and present it in a suitable solvent for injection. thermofisher.com The complexity of this step varies significantly with the sample matrix. epa.gov

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE) : A conventional method used to separate analytes from a sample based on their relative solubilities in two different immiscible liquids. thermofisher.com

Solid-Phase Extraction (SPE) : Widely used for cleaning up complex samples, SPE involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte or the interferences. lcms.czrsc.org The analyte is then eluted with a small volume of solvent. This technique is effective for both concentrating the analyte and reducing matrix effects. sepscience.com

Disposable Pipette Extraction (DPX) : A modified form of SPE that uses a pipette tip containing a sorbent. It is a rapid and efficient method that minimizes solvent consumption. rsc.org

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For N-nitrosamides, derivatization can be employed to:

Enhance volatility for GC analysis. aurigeneservices.com

Improve chromatographic retention and peak shape.

Increase detector response and sensitivity. researchgate.net

Enable detection by alternative means, such as fluorescence.

One strategy involves the denitrosation of N-nitrosamides to their corresponding secondary amines, followed by derivatization of the amine with a reagent that imparts favorable analytical characteristics. researchgate.net Another approach uses charged chelating reagents to trap ionized nitrosamines, enhancing their detection by reactive electrospray ionization mass spectrometry. digitellinc.com

Method Validation Principles in N-Nitrosamide Analysis Research

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. For N-nitrosamides like this compound, which are often analyzed at trace levels in complex matrices such as pharmaceuticals, environmental samples, or food products, robust method validation is essential to ensure the reliability and accuracy of the results. slideshare.netresearchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as ICH Q2(R1), that outline the necessary parameters for validation. gmp-compliance.orgfda.gov The principles ensure that the analytical procedure is specific, sensitive, linear, accurate, precise, and robust. acs.orggmpinsiders.com

Specificity / Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jpelementlabsolutions.com For the analysis of this compound, this means the method must be able to distinguish it from other structurally similar compounds or interfering substances in the sample matrix. pmda.go.jp This is often demonstrated by spiking the sample matrix with the analyte and potential interferents and showing that the analyte's signal is not affected. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful techniques that provide high selectivity for this purpose. ijpsjournal.comthermofisher.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Table 1: Typical Sensitivity Parameters for N-Nitrosamide Analysis

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Limit of Detection (LOD) | Lowest concentration at which the analyte can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3 |

| Limit of Quantitation (LOQ) | Lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. | Signal-to-Noise Ratio (S/N) ≥ 10; Recovery within 70-130%; RSD ≤ 20% |

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmaguru.coindustrialpharmacist.com The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. pharmaguru.coindustrialpharmacist.com For impurity analysis, the range is typically established from the LOQ to 120% or 150% of the specification limit. gmpinsiders.comdemarcheiso17025.com Linearity is typically evaluated by a linear regression analysis of the calibration curve, with the correlation coefficient (r²) being a key indicator of fit. industrialpharmacist.com

Table 2: Example Linearity Data for this compound

| Concentration Level (% of Specification) | Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|---|

| LOQ | 0.5 | 1550 |

| 50% | 2.5 | 7650 |

| 80% | 4.0 | 12200 |

| 100% | 5.0 | 15300 |

| 120% | 6.0 | 18450 |

| 150% | 7.5 | 22900 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. gmpinsiders.com For trace impurity analysis, accuracy is typically evaluated at a minimum of three concentration levels covering the specified range (e.g., LOQ, 100%, and 120% of the specification limit). gmpinsiders.com

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Table 3: Summary of Accuracy and Precision Validation

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Accuracy (% Recovery) | LOQ | Typically 70-130% for trace impurities |

| 100% of Specification | ||

| 120% of Specification | ||

| Precision (% RSD) | Repeatability (n=6) | Typically ≤ 15% for trace impurities |

| Intermediate Precision (n=6) |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For a liquid chromatography method, for example, robustness would be evaluated by slightly varying parameters such as mobile phase composition, pH, column temperature, and flow rate. nih.gov These studies are typically conducted during the method development phase to ensure the method's reliability in routine use. fda.gov

Applications of N Ethyl N 4 Nitrophenyl Nitrous Amide in Advanced Organic Synthesis

Utilization as a Precursor in Multi-Step Synthesis Pathways

N-Ethyl-N-(4-nitrophenyl)nitrous amide can serve as a valuable precursor in various multi-step synthetic pathways, primarily through its ability to generate highly reactive intermediates. The N-nitroso group can be readily converted to a diazonium group, a cornerstone of aromatic chemistry. This transformation opens up a plethora of synthetic possibilities, most notably in the synthesis of azo dyes and other complex aromatic compounds.

The general strategy involves the acid-catalyzed denitrosation of this compound to yield the corresponding 4-nitrobenzenediazonium (B87018) ion. This reactive intermediate can then be subjected to a variety of coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes with diverse colors and properties. The synthesis of azo dyes is a two-step process that begins with the diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich aromatic system. chemistrystudent.com

| Step | Reaction | Intermediate/Product |

| 1 | Diazotization of this compound | 4-Nitrobenzenediazonium ion |

| 2 | Azo coupling with an aromatic compound (e.g., phenol) | Azo dye |

This approach offers an alternative to the direct diazotization of 4-nitroaniline, potentially providing advantages in terms of handling and reactivity under specific conditions. The stability of N-nitrosamines like this compound can be greater than that of the corresponding diazonium salts, making them useful as storable precursors. researchgate.net

Employment as a Chemical Probe for Investigating Reaction Mechanisms

The unique reactivity of the N-nitroso group makes this compound an effective chemical probe for elucidating reaction mechanisms, particularly those involving nitrosation and denitrosation processes. Kinetic studies on the formation and decomposition of N-nitroso amides provide valuable insights into the factors governing these reactions, such as the influence of pH, temperature, and catalysts.

By studying the rate of decomposition of this compound under various conditions, researchers can gather data on the stability of the N-N bond and the nature of the transition states involved in its cleavage. This information is crucial for understanding the mechanisms of nitrosamine-induced biological activity and for developing strategies to mitigate their formation in pharmaceutical products and other consumer goods. A computational study on the decomposition of N-(4-nitrophenyl) diacetamide, a related compound, highlighted the importance of the nitrogen lone-pair delocalization in the reaction mechanism. mdpi.com

Furthermore, isotopic labeling studies, where either the ethyl group or the phenyl ring is labeled with a stable isotope, can be employed to trace the fate of different fragments of the molecule during a reaction, providing a detailed picture of the reaction pathway.

Role as a Reagent in Specific Organic Transformations

Beyond its role as a precursor, this compound can potentially function as a reagent in specific organic transformations. The nitroso group can act as a source of the nitrosonium ion (NO+) or as a radical initiator under certain conditions.

For instance, it could be explored as a mild diazotizing agent for primary aromatic amines. In this hypothetical scenario, under acidic conditions, the compound would release the nitrosonium ion, which would then react with the primary amine to form a diazonium salt. This would offer an alternative to the conventional use of sodium nitrite (B80452) and a strong acid.

| Reactant | Reagent | Product |

| Primary Aromatic Amine | This compound (in acidic medium) | Aryl Diazonium Salt |

Additionally, the photolytic cleavage of the N-N bond could generate radicals that can initiate polymerization reactions or participate in other radical-mediated transformations. The study of the photochemistry of N-nitrosamines is an active area of research with potential applications in materials science and organic synthesis.

Exploration in the Development of Novel Chemical Entities

The structural framework of this compound provides a foundation for the development of novel chemical entities with tailored properties. The presence of the nitro group, which can be reduced to an amino group, and the reactive nitroso moiety allows for a wide range of chemical modifications.

For example, the synthesis of novel azo dyes with specific chromophoric properties for applications in textiles, printing, and as pH indicators can be envisioned. nih.gov By systematically modifying the aromatic coupling partner in the azo coupling reaction, a library of new dyes with a spectrum of colors and functionalities can be generated.

Furthermore, the core structure can be incorporated into more complex molecular architectures to create new functional materials. For instance, derivatization of the aromatic ring or modification of the ethyl group could lead to the synthesis of liquid crystals, nonlinear optical materials, or compounds with interesting photophysical properties. The synthesis of novel heterocyclic compounds is another avenue of exploration, where the reactive sites of this compound could be utilized to construct ring systems with potential biological activity.

Future Perspectives and Emerging Research Directions in N Ethyl N 4 Nitrophenyl Nitrous Amide Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-nitrosamides has traditionally involved methods that are often not aligned with the principles of green chemistry. However, recent research has focused on developing more environmentally benign synthetic routes. A significant advancement in this area is the use of tert-butyl nitrite (B80452) (TBN) for the N-nitrosation of secondary amines under solvent-free conditions. nih.govtandfonline.comnih.gov This approach offers several advantages, including the absence of hazardous solvents, mild reaction conditions, and often high yields, making it an attractive green alternative. tandfonline.comnih.gov

The reaction of various secondary amines with tert-butyl nitrite under solvent-free conditions has been shown to be highly efficient. For instance, N-ethylaniline, a structural analog of the precursor to N-Ethyl-N-(4-nitrophenyl)nitrous amide, undergoes smooth nitrosation at room temperature. nih.gov The methodology is characterized by its broad substrate scope and tolerance of various functional groups, which is a crucial aspect for the synthesis of complex molecules. tandfonline.comnih.gov The straightforward workup, often involving simple filtration or aqueous workup, further enhances the green credentials of this method by minimizing waste generation. nih.gov

| Substrate | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| N-methylaniline | N-methyl-N-phenylnitrous amide | 5 min | 92 |

| N-ethylaniline | N-ethyl-N-phenylnitrous amide | 20 min | 95 |

| Diphenylamine | N,N-diphenylnitrous amide | 25 min | 96 |

| N-benzylaniline | N-benzyl-N-phenylnitrous amide | 20 min | 94 |

Computational Design of Novel N-Nitrosamide Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the reactivity of N-nitrosamides. researchgate.net By modeling reaction mechanisms and calculating energy barriers, researchers can gain insights into the factors that control the formation and subsequent reactions of these compounds. researchgate.net This knowledge is instrumental in designing novel reactivity and developing new synthetic applications.

Studies on the N-nitrosation of secondary amines have utilized DFT calculations to explore the impact of electronic and steric effects on the activation energy of the reaction. researchgate.net For instance, the choice of nitrosating agent and the pKa of the amine have been identified as critical factors influencing the reaction rate. researchgate.net Such computational models can be extended to this compound to predict its stability, reactivity with various reagents, and potential for participating in novel chemical transformations. The electron-withdrawing nature of the 4-nitrophenyl group is expected to significantly influence the electronic properties and reactivity of the nitrosamide functionality, a hypothesis that can be rigorously tested and exploited through computational design. Furthermore, DFT calculations can be employed to assign the NMR signals of different conformers, which is crucial for the structural elucidation of complex N-nitrosamides. scilit.com

| Computational Method | Key Parameters Investigated | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Activation Energies, Reaction Mechanisms, Steric and Electronic Effects | Understanding of factors controlling reaction rates and pathways. |

| B3LYP-D3/def2-TZVP | Gibbs Free Energy Profiles | Identification of the most favorable reaction pathways. |

| IEF-PCM Implicit Model | Solvent Effects | Evaluation of the role of the solvent in the reaction mechanism. |

Integration of Advanced Analytical Techniques for Comprehensive Profiling

The detection and quantification of N-nitrosamides, often present at trace levels, necessitate the use of highly sensitive and selective analytical techniques. nih.gov Advanced hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), have become indispensable for the comprehensive profiling of these compounds. nih.gov

LC-MS/MS offers the advantage of analyzing a wide range of N-nitrosamides with varying polarities and thermal stabilities. The development of flexible LC-MS/MS screening methods allows for the analysis of a broad spectrum of nitrosamine (B1359907) impurities. For volatile and thermally stable compounds, GC-MS/MS provides excellent separation and sensitivity. The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry enhances the selectivity and allows for the accurate quantification of target analytes even in complex matrices. The validation of these analytical methods according to international guidelines ensures their reliability for quality control and research purposes.

| Technique | Key Features | Typical Limits of Quantification (LOQ) |

|---|---|---|

| LC-MS/MS | High sensitivity and selectivity, suitable for a wide range of polarities. | 0.1–2.0 ng/mL |

| GC-MS/MS | Excellent for volatile and thermally stable compounds, high resolution. | 0.06-0.09 ppm |

| HPLC-MS/MS with APCI | Effective for certain N-nitrosamine impurities in pharmaceutical drugs. | Low ppb levels |

Expanding the Scope of this compound as a Research Tool

Beyond its fundamental chemical interest, this compound and related N-nitrosamides have significant potential as versatile research tools in various scientific domains. The reactivity of the N-nitrosamide functional group can be harnessed for applications in organic synthesis and for studying reaction mechanisms.

In organic synthesis, N-nitrosamides can serve as precursors to a variety of functional groups. The controlled release of the nitroso group or the generation of reactive intermediates under specific conditions can be exploited to construct complex molecular architectures. The presence of the 4-nitrophenyl group in this compound can be utilized in several ways. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization.

In the study of reaction mechanisms, isotopically labeled this compound could be used to trace the fate of the ethyl or nitrophenyl fragments in chemical transformations. Such studies can provide valuable insights into reaction pathways and the nature of transient intermediates. Furthermore, given that some N-nitroso compounds are employed as analytical reagents for the detection of other molecules, it is conceivable that this compound could be explored for similar applications, potentially in the development of new chromogenic or fluorogenic probes. The unique electronic properties conferred by the 4-nitrophenyl group might lead to specific interactions that could be the basis for novel analytical methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.